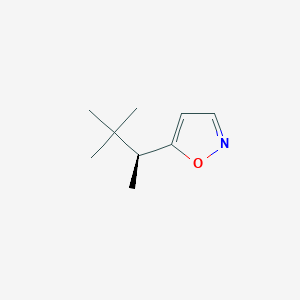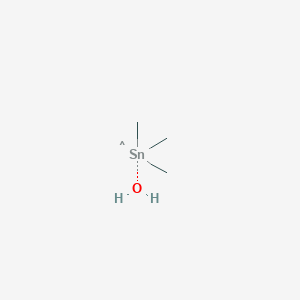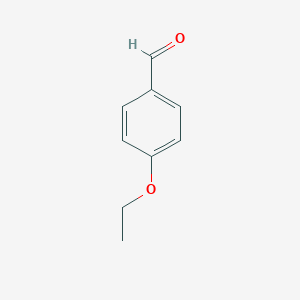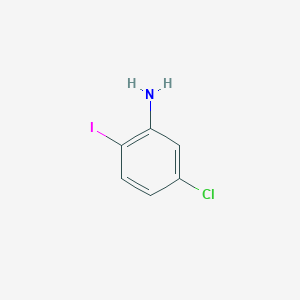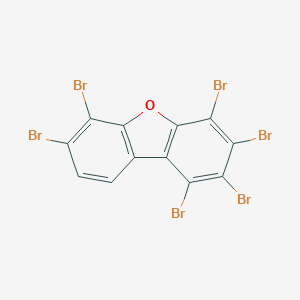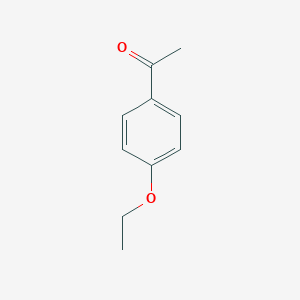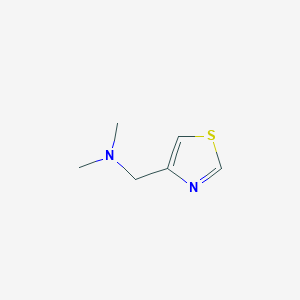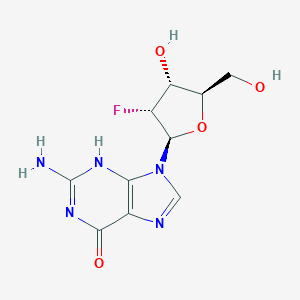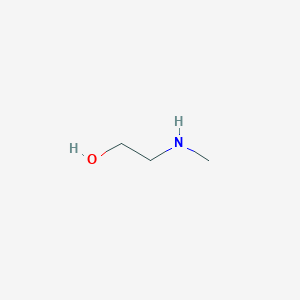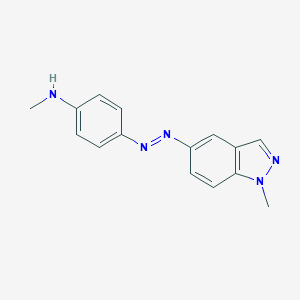![molecular formula C7H8NNaO3 B044072 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt CAS No. 117858-73-8](/img/structure/B44072.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as cefoxitin, which is a second-generation cephalosporin antibiotic. Cefoxitin is widely used in the treatment of bacterial infections, including respiratory tract, urinary tract, and skin infections.2.0]heptane-2-carboxylic acid sodium salt.
Mécanisme D'action
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell wall, thereby preventing the cross-linking of peptidoglycan strands. This results in the weakening of the bacterial cell wall, leading to cell death.
Effets Biochimiques Et Physiologiques
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been found to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects, including nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt in lab experiments include its broad-spectrum activity against bacterial infections, its low toxicity profile, and its availability in various formulations. However, its limitations include the development of bacterial resistance and the potential for cross-reactivity with other antibiotics.
Orientations Futures
The future directions for (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt include the development of new formulations and delivery methods to enhance its efficacy and reduce its side effects. In addition, further research is needed to understand its mechanism of action and to identify new targets for its use in cancer treatment and as a diagnostic tool for bacterial infections. Furthermore, the development of combination therapies involving (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt and other antibiotics may help to overcome the issue of bacterial resistance.
Méthodes De Synthèse
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt involves the reaction of 7-aminocephalosporanic acid with 2-oxo-5-phenyl-1,3-oxazolidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt has been extensively studied for its potential applications in various fields. It has been found to be effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it has also been investigated for its potential use in cancer treatment and as a diagnostic tool for bacterial infections.
Propriétés
Numéro CAS |
117858-73-8 |
|---|---|
Nom du produit |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Formule moléculaire |
C7H8NNaO3 |
Poids moléculaire |
177.13 g/mol |
Nom IUPAC |
sodium;(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Na/c9-6-3-4-1-2-5(7(10)11)8(4)6;/h4-5H,1-3H2,(H,10,11);/q;+1/p-1/t4-,5+;/m1./s1 |
Clé InChI |
QUSUNINJKBHEKM-JBUOLDKXSA-M |
SMILES isomérique |
C1C[C@H](N2[C@H]1CC2=O)C(=O)[O-].[Na+] |
SMILES |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
SMILES canonique |
C1CC(N2C1CC2=O)C(=O)[O-].[Na+] |
Synonymes |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4a,8,12b-Trihydroxy-9-(6-hydroxy-5,14-dimethyl-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B43989.png)
